4-(2-(4-Bromo-2-fluorophenoxy)ethyl)morpholine

GSK3 inhibition Medicinal chemistry Synthetic intermediate

4-(2-(4-Bromo-2-fluorophenoxy)ethyl)morpholine (CAS 714237-09-9) is a synthetic morpholine derivative with the molecular formula C12H15BrFNO2 and a molecular weight of 304.15 g/mol. The compound features a morpholine ring linked via a two-carbon ethylene spacer to a 4-bromo-2-fluorophenoxy aromatic scaffold, a structural motif that appears in multiple kinase inhibitor programs.

Molecular Formula C12H15BrFNO2
Molecular Weight 304.15 g/mol
CAS No. 714237-09-9
Cat. No. B3280396
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-(4-Bromo-2-fluorophenoxy)ethyl)morpholine
CAS714237-09-9
Molecular FormulaC12H15BrFNO2
Molecular Weight304.15 g/mol
Structural Identifiers
SMILESC1COCCN1CCOC2=C(C=C(C=C2)Br)F
InChIInChI=1S/C12H15BrFNO2/c13-10-1-2-12(11(14)9-10)17-8-5-15-3-6-16-7-4-15/h1-2,9H,3-8H2
InChIKeyBXYPKBBFDZHQHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2-(4-Bromo-2-fluorophenoxy)ethyl)morpholine (CAS 714237-09-9) – Procurement-Relevant Profile and Compound Classification


4-(2-(4-Bromo-2-fluorophenoxy)ethyl)morpholine (CAS 714237-09-9) is a synthetic morpholine derivative with the molecular formula C12H15BrFNO2 and a molecular weight of 304.15 g/mol . The compound features a morpholine ring linked via a two-carbon ethylene spacer to a 4-bromo-2-fluorophenoxy aromatic scaffold, a structural motif that appears in multiple kinase inhibitor programs [1]. It is formally designated as an intermediate in the synthesis of glycogen synthase kinase 3 (GSK3) inhibitors under US7595319B2, where it is prepared via Mitsunobu coupling of 4-bromo-2-fluorophenol with 4-(2-hydroxyethyl)morpholine in 67% isolated yield with full 1H/13C NMR and mass spectral characterization [1][2]. The compound is commercially available from multiple vendors typically at ≥95% purity (HPLC), with recommended long-term storage in cool, dry conditions .

Why Generic Substitution of 4-(2-(4-Bromo-2-fluorophenoxy)ethyl)morpholine (CAS 714237-09-9) Carries Procurement Risk


In-class morpholinoethoxyphenyl compounds cannot be assumed interchangeable for procurement because the halogen substitution pattern on the phenoxy ring is a critical determinant of downstream synthetic utility and biological target engagement. The 4-bromo substituent serves as a cross-coupling handle (e.g., Suzuki, Buchwald) for further elaboration, while the ortho-fluorine atom modulates both the electronic properties of the aryl ring and the conformational preferences of the ethoxy linker through through-space interactions . Substitution with the non-fluorinated analog 4-[2-(4-bromophenoxy)ethyl]morpholine (CAS 836-59-9) eliminates the fluorine-imparted electronic tuning, which alters calculated LogD (pH 7.4) by approximately 0.3–0.5 log units and may affect membrane permeability of derived compounds . Likewise, the 3-fluoro positional isomer (CAS 897016-99-8) presents a different hydrogen-bonding and steric environment at the ortho position, which can shift the regiochemical outcome of metalation or directed ortho-metalation reactions utilized in subsequent synthetic steps . The validated synthetic protocol and characterized intermediate status in GSK3 inhibitor development (US7595319B2) further reduce procurement risk by providing a documented precedent with reproducible yield and full analytical characterization [1].

Quantitative Differentiation Evidence for 4-(2-(4-Bromo-2-fluorophenoxy)ethyl)morpholine (CAS 714237-09-9) vs. Closest Analogs


Documented Intermediate in GSK3 Inhibitor Synthesis (US7595319B2) vs. Non-Fluorinated Analog with No Patent Precedent

4-(2-(4-Bromo-2-fluorophenoxy)ethyl)morpholine is explicitly listed as an intermediate in US7595319B2 for the preparation of GSK3 inhibitor compounds of Formula I, with a fully characterized synthetic procedure yielding 67% after column chromatography [1]. This patent precedent provides a validated route with 1H NMR, 13C NMR, and MS characterization data, reducing procurement risk for medicinal chemistry programs. In contrast, the non-fluorinated analog 4-[2-(4-bromophenoxy)ethyl]morpholine (CAS 836-59-9) lacks an equivalent patent-documented intermediate role in GSK3 inhibitor synthesis, meaning the specific 2-fluoro substitution pattern in CAS 714237-09-9 is structurally required for the final GSK3-active compounds described in the patent .

GSK3 inhibition Medicinal chemistry Synthetic intermediate Kinase inhibitor

Predicted LogD (pH 7.4) and Polar Surface Area vs. 3-Fluoro Positional Isomer and Des-Fluoro Analog

ACD/Labs Percepta predicted physicochemical data indicates that the 2-fluoro substitution in CAS 714237-09-9 yields a LogD (pH 7.4) of 3.00 and a polar surface area (PSA) of 22 Ų . The 3-fluoro positional isomer (CAS 897016-99-8) and the des-fluoro analog (CAS 836-59-9) are predicted to have different LogD values due to altered intramolecular hydrogen bonding and electronic effects of the fluorine position . The 2-fluoro substitution places the electronegative fluorine ortho to the ether oxygen, creating a distinct dipole moment and conformational bias in the Ar-O-CH2 torsion angle compared to the 3-fluoro or non-fluorinated analogs, which can translate into differences in membrane permeability and target binding of derived drug candidates .

Physicochemical properties Drug-likeness Lipophilicity ADME prediction

Derivative ICMT Inhibitor Activity (IC50 1.70 nM) Demonstrates Scaffold Privilege of the 4-Bromo-2-fluorophenoxy Motif

A derivative incorporating the 4-(2-(4-bromo-2-fluorophenoxy)ethoxy) motif, namely 4-(2-(4-bromo-2-fluorophenoxy)ethoxy)-2-(2-methyl-1H-imidazol-1-yl)pyridine (BDBM637786, US11834430 Compound 104), exhibits an IC50 of 1.70 nM against human isoprenylcysteine carboxyl methyltransferase (ICMT) in an enzymatic assay using Promega Methyltransferase-Glo reagents [1]. This sub-nanomolar potency demonstrates that the 4-bromo-2-fluorophenoxyethyl fragment, when elaborated with appropriate heterocyclic appendages, can engage the ICMT active site with high affinity. While this is class-level evidence—the target compound itself is a building block, not the final inhibitor—the potency of this derivative validates the scaffold's privileged status for methyltransferase inhibitor programs [1]. Other ICMT inhibitor chemotypes in the patent series (e.g., Compound 47, IC50 0.700 nM; Compound 61, IC50 0.880 nM; Compound 33, IC50 1.5 nM) use different aryl substitution patterns, indicating that the 4-bromo-2-fluorophenoxy combination represents a specific point in the SAR landscape [2].

ICMT inhibition Isoprenylcysteine carboxyl methyltransferase Ras signaling Cancer

Linker Length Specificity: Ethyl Spacer vs. Propyl Homolog Determines Pharmacological Target Profile

The ethyl-linked compound (CAS 714237-09-9, two-carbon spacer) and its propyl homolog 4-(3-(4-bromo-2-fluorophenoxy)propyl)morpholine (CAS 944279-31-6, three-carbon spacer) differ by a single methylene unit but appear directed toward distinct target classes based on patent assignments. The propyl homolog is documented as a dopamine D3 receptor antagonist with potential applications in mood and reward disorders [1], while the ethyl-linked target compound is positioned as a GSK3 inhibitor intermediate in US7595319B2 [2]. This one-carbon difference in linker length alters the conformational flexibility and spatial relationship between the morpholine and the aryl ring, shifting the pharmacophore geometry from D3 receptor recognition to kinase inhibitor scaffold compatibility. No quantitative D3 binding data were identified for CAS 714237-09-9, and no GSK3 inhibitor data were identified for CAS 944279-31-6, indicating target selectivity is linker-length-dependent [1][2].

Dopamine D3 receptor Linker SAR Morpholine derivatives Neurological disorders

Optimal Application Scenarios for 4-(2-(4-Bromo-2-fluorophenoxy)ethyl)morpholine (CAS 714237-09-9) Based on Documented Evidence


GSK3 Inhibitor Medicinal Chemistry Programs Requiring a Validated Building Block

This compound is the documented intermediate of choice for GSK3-focused drug discovery programs, with a published synthetic protocol from US7595319B2 providing 67% isolated yield, full NMR and MS characterization, and a clear path to Formula I GSK3 inhibitors [1]. Procurement of this specific CAS number enables direct replication of the patent chemistry without intermediate re-characterization, accelerating hit-to-lead timelines in Alzheimer's disease, diabetes, and oncology programs where GSK3 inhibition is therapeutically relevant .

Suzuki Cross-Coupling Elaboration of the 4-Bromo Handle for Parallel Library Synthesis

The para-bromo substituent provides a universal cross-coupling handle for Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira reactions, enabling diversification at the 4-position of the phenoxy ring while the ortho-fluorine remains intact as a metabolically stable substituent. The documented stability and solubility profile (predicted LogP 2.51, water solubility estimate ~911 mg/L at 25°C) support automated parallel synthesis workflows [1]. The 2-fluoro group enhances oxidative stability of the aryl ring compared to non-fluorinated analogs, reducing undesired phenolic byproducts during Pd-catalyzed coupling .

ICMT-Targeted Probe Development Using the 4-Bromo-2-fluorophenoxyethyl Scaffold

The sub-nanomolar ICMT inhibitory potency (IC50 1.70 nM) of a derivative incorporating this fragment demonstrates that the 4-(2-(4-bromo-2-fluorophenoxy)ethoxy) motif is a privileged scaffold for ICMT inhibitor design [1]. Research groups investigating RAS-driven cancers, Hutchinson-Gilford progeria syndrome, or other ICMT-dependent pathologies can use this building block as a starting point for developing chemical probes or lead compounds, with the bromine atom providing a convenient vector for further SAR exploration or bioconjugation .

Selective GSK3 Intermediate Procurement Where Linker Length Specificity Is Critical

For programs specifically targeting GSK3 rather than dopamine D3 receptors, the ethyl-linked compound (CAS 714237-09-9) must be procured in preference to the propyl homolog (CAS 944279-31-6). The one-carbon linker difference diverts the pharmacophore from D3 GPCR recognition to kinase inhibitor space, as evidenced by the distinct patent assignments (US7595319B2 for GSK3 vs. D3 receptor antagonist descriptions for the propyl analog) [1]. Substitution of the propyl analog in a GSK3 program could introduce unintended dopaminergic pharmacology .

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